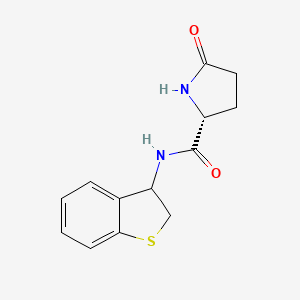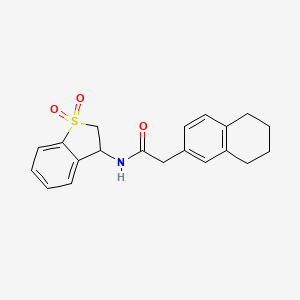![molecular formula C14H24N4O3S B6753052 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane](/img/structure/B6753052.png)
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a diazepane ring, and an oxolane sulfonyl group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-16-10-13(9-15-16)11-17-4-2-5-18(7-6-17)22(19,20)14-3-8-21-12-14/h9-10,14H,2-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPWBCOIAQVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCN(CC2)S(=O)(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-(Cyclohexylmethylsulfonyl)piperazin-1-yl]methyl]-4-propan-2-ylmorpholine](/img/structure/B6752971.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752978.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6752982.png)
![1-benzoyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B6752990.png)
![3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6752992.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide](/img/structure/B6752999.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6753005.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6753011.png)
![[5-Chloro-6-[methyl(pyrazin-2-ylmethyl)amino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B6753015.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6753033.png)
![N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B6753036.png)

